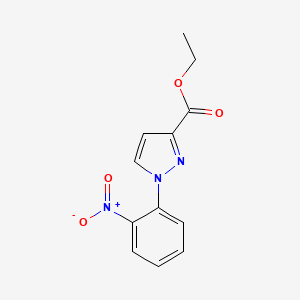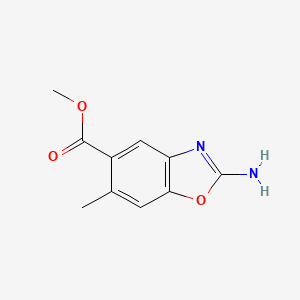
4-bromo-7-chloro-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-7-chloro-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have various applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and methyl groups on the indole ring makes this compound a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloro-2-methyl-1H-indole typically involves the halogenation of a pre-existing indole structure. One common method is the bromination and chlorination of 2-methylindole. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3). The reaction is usually carried out at low temperatures to control the reactivity of the halogens and to ensure selective substitution at the desired positions on the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis by providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
4-bromo-7-chloro-2-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered electronic properties.
Coupling Reactions: The indole ring can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or alkyl derivatives, while oxidation can produce carbonyl-containing compounds .
Scientific Research Applications
4-bromo-7-chloro-2-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 4-bromo-7-chloro-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a valuable compound for drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-7-chloro-1-methyl-1H-indole
- 7-bromo-4-chloro-1-methyl-1H-indazole
- 4-bromo-7-chloro-1H-indole
Uniqueness
4-bromo-7-chloro-2-methyl-1H-indole is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the indole ring. This unique substitution pattern imparts distinct electronic and steric properties, making it different from other similar compounds. Its specific reactivity and potential biological activities make it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H7BrClN |
|---|---|
Molecular Weight |
244.51 g/mol |
IUPAC Name |
4-bromo-7-chloro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrClN/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4,12H,1H3 |
InChI Key |
ZTGLKCLVEVQBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-](/img/structure/B14079825.png)
![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)
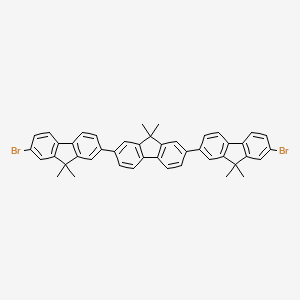
![Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro-](/img/structure/B14079844.png)
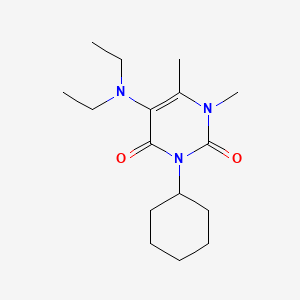
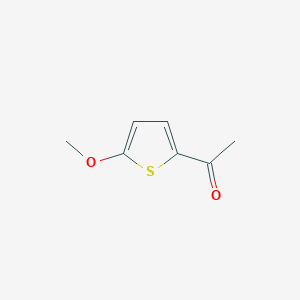
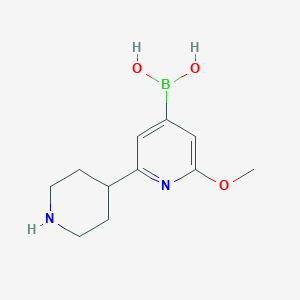
![1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079875.png)
![2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]-](/img/structure/B14079877.png)
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079882.png)
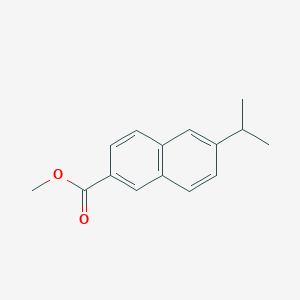
![Benzenamine, N-[(2,6-dimethylphenyl)methylene]-](/img/structure/B14079894.png)
